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For Researchers, Scientists, and Drug Development Professionals

Abstract
Chloronitromethane (ClCH₂NO₂) is a chemical compound of interest in various research

domains. A thorough understanding of its structural and electronic properties is crucial for its

application and for safety considerations. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in

elucidating the molecular structure and characteristics of such compounds. This technical guide

provides a summary of the expected spectroscopic data for chloronitromethane.

Please note: Experimental spectroscopic data for chloronitromethane is not readily available

in public spectral databases. The data presented in this document is predicted based on

established principles of spectroscopy and by extrapolation from structurally related

compounds.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the protons of the methylene group (-CH₂-) in

chloronitromethane are expected to produce a single signal. The chemical shift of this signal
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will be influenced by the electronegativity of the adjacent chlorine atom and the nitro group

(NO₂). Both groups are electron-withdrawing, which will deshield the protons and shift the

signal to a higher frequency (downfield) compared to methane.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of chloronitromethane is predicted to

show a single resonance corresponding to the sole carbon atom. The chemical shift of this

carbon will be significantly influenced by the attached chlorine and nitro groups, causing a

downfield shift.

Nucleus
Predicted Chemical Shift (δ)

in ppm (relative to TMS)
Predicted Multiplicity

¹H 5.0 - 6.0 Singlet

¹³C 70 - 80
Singlet (in a proton-decoupled

spectrum)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

The IR spectrum of chloronitromethane is expected to be dominated by strong absorptions

corresponding to the C-H, N-O, and C-Cl bonds.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

Asymmetric NO₂ Stretch 1550 - 1580 Strong

Symmetric NO₂ Stretch 1370 - 1390 Strong

C-H Stretch 2950 - 3100 Medium

C-H Bend (Scissoring) 1400 - 1440 Medium

C-Cl Stretch 700 - 800 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization (EI) mass spectrum of chloronitromethane is expected to show a

molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of

chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular

ion peak is also expected. Common fragmentation patterns would likely involve the loss of the

nitro group (NO₂) or the chlorine atom (Cl).

Ion Predicted m/z Relative Abundance Identity

[CH₂³⁵ClNO₂]⁺ 95 Moderate Molecular Ion (M⁺)

[CH₂³⁷ClNO₂]⁺ 97 Low
Isotopic Molecular Ion

(M+2)

[CH₂Cl]⁺ 49 High Loss of NO₂

[CH₂NO₂]⁺ 60 Moderate Loss of Cl

[NO₂]⁺ 46 Moderate Nitro group

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for

chloronitromethane.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of chloronitromethane in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, Acetone-d₆).

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the

solution.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds between scans.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):

Place a drop of neat chloronitromethane between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32 scans.
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Resolution: 4 cm⁻¹.

A background spectrum of the clean salt plates should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Method: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or direct

infusion.

GC Conditions (if applicable):

Column: A non-polar capillary column (e.g., DB-5ms).

Injection Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium.

Data Acquisition:

Ionization Method: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like chloronitromethane.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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